Motixafortide

Catalog No.
S521530
CAS No.
664334-36-5
M.F
C97H144FN33O19S2
M. Wt
2159.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Motixafortide

CAS Number

664334-36-5

Product Name

Motixafortide

IUPAC Name

3,6-bis(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C97H144FN33O19S2

Molecular Weight

2159.5 g/mol

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)

InChI Key

JJVZSYKFCOBILL-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016.

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Description

The exact mass of the compound Motixafortide is 2158.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mobilization of Hematopoietic Stem Cells (HSCs):

Motixafortide's primary focus in research is its ability to mobilize HSCs. HSCs reside in bone marrow and are responsible for generating all blood cell types. In stem cell transplantation procedures, collecting a sufficient number of HSCs from the donor is crucial for successful engraftment in the recipient. Motixafortide acts by binding to CXCR4, a receptor on the surface of HSCs. This binding triggers the release of HSCs from the bone marrow into the bloodstream, facilitating their collection for transplantation.

Improving Engraftment in Stem Cell Transplants:

Studies are investigating Motixafortide's potential to enhance engraftment, the process by which transplanted HSCs take root and begin producing new blood cells in the recipient. Low engraftment rates can lead to transplant failure. Motixafortide may improve engraftment by mobilizing a wider variety of HSCs, including those with superior regenerative potential [].

Stem Cell Gene Therapy:

Motixafortide holds promise in the field of stem cell gene therapy. Gene therapy involves introducing healthy genes into a patient's cells to treat various diseases. Motixafortide could potentially aid collection of HSCs for genetic modification and subsequent reintroduction into the patient [].

Application in Autologous and Allogeneic Transplants:

Research is ongoing to determine the efficacy of Motixafortide in both autologous (using a patient's own HSCs) and allogeneic (using HSCs from a donor) stem cell transplants. Studies suggest Motixafortide may be beneficial in mobilizing HSCs in patients with conditions like multiple myeloma, where traditional mobilization methods are less effective.

Combination Therapy:

Scientific investigations are exploring the use of Motixafortide in combination with other mobilization agents to achieve even greater mobilization efficiency. This approach could be particularly valuable in patients with poor mobilization or those undergoing transplants for specific diseases [].

Motixafortide, marketed under the brand name Aphexda, is a synthetic cyclic peptide utilized primarily in the treatment of multiple myeloma. It acts as an antagonist of the C-X-C Motif Chemokine Receptor 4, commonly known as CXCR4. This receptor plays a pivotal role in the trafficking and homing of hematopoietic stem cells to the bone marrow. By inhibiting CXCR4, motixafortide facilitates the mobilization of these stem cells into peripheral blood for collection and subsequent autologous transplantation. The compound is characterized by its unique structure, which includes a sequence of amino acids with various modifications that enhance its binding affinity and biological activity .

Motixafortide functions by specifically blocking the CXCR4 chemokine receptor on hematopoietic stem cells. CXCR4 plays a critical role in the homing of HSCs to the bone marrow niche. By binding to CXCR4, Motixafortide disrupts this homing process, causing HSCs to mobilize from the bone marrow and enter the peripheral bloodstream, where they can be easily collected for transplantation [].

Motixafortide is generally well-tolerated, with the most common side effects being mild and transient injection site reactions []. However, some studies have reported cases of more serious adverse events, including mobilization syndrome and venous thromboembolism [].

Motixafortide undergoes non-specific degradation through catabolic pathways, resulting in smaller peptides and individual amino acids. Its chemical structure consists of 97 carbon atoms, 144 hydrogen atoms, one fluorine atom, 33 nitrogen atoms, and 19 oxygen atoms, with a molecular weight of approximately 2159.55 g/mol . The compound's mechanism involves blocking the binding of its ligand, stromal-derived factor-1α (SDF-1α), to CXCR4, which is crucial for stem cell anchoring within the marrow .

Motixafortide exhibits high affinity for CXCR4, with an inhibitory concentration (IC50) ranging from 0.42 to 4.5 nM. This strong binding allows for prolonged receptor occupancy exceeding 48 hours . The compound has been shown to significantly increase circulating hematopoietic stem and progenitor cells in clinical settings, facilitating their collection during leukapheresis procedures . Additionally, motixafortide has demonstrated effectiveness in mobilizing various subsets of hematopoietic stem cells, thereby enhancing the potential for successful transplantation .

The synthesis of motixafortide involves complex peptide chemistry techniques. It is composed of a specific sequence of amino acids, including unnatural modifications such as a 4-fluorobenzoyl N-terminal capping group and a naphthalene derivative sidechain at position three. These modifications are crucial for its high binding affinity and stability . The synthesis typically employs solid-phase peptide synthesis methods to assemble the peptide chain in a controlled manner.

Motixafortide is primarily indicated for use in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells for patients with multiple myeloma requiring autologous transplantation. Clinical studies have shown that it significantly enhances the yield of CD34+ hematopoietic stem cells compared to G-CSF alone . Beyond oncology, its potential applications may extend to other conditions involving stem cell mobilization.

Interaction studies have revealed that motixafortide binds effectively to CXCR4 through charge–charge interactions facilitated by its six cationic residues. These interactions stabilize the inactive state of CXCR4 and prevent its activation by SDF-1α . This mechanism not only aids in mobilizing stem cells but also minimizes adverse effects associated with unwanted receptor activation.

Motixafortide shares similarities with other compounds that target CXCR4 or facilitate hematopoietic stem cell mobilization. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
PlerixaforCXCR4 antagonistFirst approved CXCR4 inhibitor; used for similar indications
AMD3100CXCR4 antagonistSmall molecule; used primarily in HIV research
FilgrastimGranulocyte-colony stimulating factorStimulates granulocyte production; often used in conjunction with motixafortide
BMS-936559Monoclonal antibody targeting CXCR4Selective blockade; potential for broader applications

Uniqueness of Motixafortide: Unlike small molecule inhibitors like plerixafor or monoclonal antibodies, motixafortide is a cyclic peptide that provides sustained receptor occupancy and a favorable pharmacokinetic profile, making it particularly effective in mobilizing primitive hematopoietic stem cells .

Primary Amino Acid Sequence and Cyclic Peptide Architecture

Motixafortide consists of a 14-amino acid synthetic cyclic peptide with the following primary sequence: 4-fluorobenzoyl-Arginine-Arginine-Naphthylalanine-Cysteine-Tyrosine-Citrulline-Lysine-D-Lysine-Proline-Tyrosine-Arginine-Citrulline-Cysteine-Arginine-amide [1] [5]. The peptide architecture incorporates a heterodetic cyclic structure, meaning the cyclization occurs through disulfide bond formation rather than head-to-tail peptide bond linkage [1].

The structural foundation of motixafortide derives from the natural peptide polyphemusin II, which was isolated from the hemocyte debris of horseshoe crabs [20]. Through systematic structure-activity relationship studies, researchers developed the T140 analog series, which ultimately led to motixafortide through the incorporation of specific synthetic modifications [20] [22]. The compound represents an advanced derivative in the T140 analog family, designated as 4-fluorobenzoyl-TN14003 [22].

PositionAmino AcidConfigurationFunction
14-FluorobenzoylN-terminal capPharmacophore enhancement
2ArginineLCationic interaction
3ArginineLCationic interaction
4NaphthylalanineLAromatic interaction
5CysteineLDisulfide bridge formation
6TyrosineLAromatic-hydroxyl interaction
7CitrullineLModified arginine analog
8LysineLCationic interaction
9LysineDProteolytic resistance
10ProlineLConformational constraint
11TyrosineLAromatic-hydroxyl interaction
12ArginineLCationic interaction
13CitrullineLModified arginine analog
14CysteineLDisulfide bridge formation
15Arginine-amideLC-terminal modification

Disulfide Bond Configurations and Structural Stability

The cyclic architecture of motixafortide is maintained through a single intramolecular disulfide bridge connecting cysteine residues at positions 4 and 13 [1] [9]. This disulfide bond configuration creates a 4→13 disulfide linkage that stabilizes the peptide in its bioactive conformation [1]. The disulfide bridge formation follows established principles of cyclic peptide chemistry, where the oxidation of two thiol groups creates the covalent cross-link necessary for structural rigidity [15].

The structural stability conferred by this disulfide bond significantly enhances the peptide's resistance to proteolytic degradation compared to linear analogs [7] [15]. Nuclear magnetic resonance studies have revealed that the disulfide-constrained structure adopts an antiparallel β-sheet conformation supported by the cross-link between positions 4 and 13 [20]. This structural arrangement positions critical pharmacophoric residues in optimal spatial relationships for receptor binding [6].

The disulfide bond configuration creates a macrocyclic ring that restricts conformational flexibility while maintaining the essential binding determinants [6]. Computational molecular dynamics simulations have demonstrated that this constraint system stabilizes inactive conformations of the target receptor by restricting the movement of key signaling residues [6] [18].

Functional Groups: 4-Fluorobenzoyl Modification and Citrulline Residues

The 4-fluorobenzoyl modification at the N-terminus represents a crucial pharmacophoric enhancement that distinguishes motixafortide from its precursor compounds [22]. This aromatic fluorinated group establishes critical interactions with tryptophan and tyrosine residues in the receptor binding site, specifically Trp94 and Tyr116 [6]. The fluorine substitution on the benzoyl ring provides optimal electronic properties for receptor binding, as demonstrated through structure-activity relationship studies correlating Hammett constants with biological activity [22].

Computational analysis reveals that the 4-fluorobenzoyl group restricts the conformation of bulky aromatic residues in the orthosteric binding site, facilitating specific interactions between hydroxyl groups and glutamic acid residues [6]. This modification contributes significantly to the compound's extended receptor occupancy time, exceeding 72 hours [2] [8].

The incorporation of two citrulline residues at positions 6 and 12 represents another critical structural modification [1] [5]. Citrulline, an uncommon amino acid that differs from arginine by the replacement of the terminal amino group with a carbonyl oxygen, provides distinct binding properties while maintaining positive charge characteristics [1]. These citrulline residues contribute to the peptide's ability to establish charge-charge interactions with acidic residues in the receptor while offering enhanced metabolic stability compared to arginine [6].

Functional GroupPositionChemical StructureBinding Interaction
4-FluorobenzoylN-terminusC₇H₄FOAromatic π-π stacking with Trp94, Tyr116
Citrulline6, 12C₆H₁₃N₃O₃Electrostatic with Asp97, Glu288
Naphthylalanine3C₁₃H₁₃NO₂Aromatic interactions with His203
D-Lysine8C₆H₁₄N₂O₂Enhanced proteolytic resistance

Molecular Formula and Weight: C₉₇H₁₄₄FN₃₃O₁₉S₂ (2159.5 Da)

Motixafortide exhibits the molecular formula C₉₇H₁₄₄FN₃₃O₁₉S₂ with a precise molecular weight of 2159.5 daltons [1] [9] [11]. This molecular composition reflects the complex peptidic nature of the compound, incorporating 97 carbon atoms, 144 hydrogen atoms, one fluorine atom, 33 nitrogen atoms, 19 oxygen atoms, and two sulfur atoms [1] [12].

The molecular weight calculation accounts for the cyclic structure formed through disulfide bond formation, which results in the loss of two hydrogen atoms compared to the linear precursor [15]. The elemental composition analysis reveals a high nitrogen content relative to carbon, consistent with the presence of multiple basic amino acid residues including arginine, lysine, and citrulline [1].

ElementCountPercentage by Mass
Carbon9753.89%
Hydrogen1446.68%
Fluorine10.88%
Nitrogen3321.45%
Oxygen1914.10%
Sulfur22.97%

The high molecular weight of 2159.5 daltons places motixafortide in the intermediate size range between small molecules and larger protein therapeutics [1]. This molecular size contributes to the compound's unique pharmacokinetic properties, including extensive plasma protein binding exceeding 99% and a volume of distribution of approximately 27 liters [2].

Isomeric Forms and Stereochemical Properties

Motixafortide incorporates specific stereochemical configurations that are essential for its biological activity [9]. The peptide contains predominantly L-amino acids, with the notable exception of D-lysine at position 8 [3] [5]. This stereochemical inversion from the natural L-configuration to the D-configuration provides enhanced resistance to proteolytic degradation while maintaining the spatial arrangement necessary for receptor binding [24].

The presence of D-lysine represents a strategic modification designed to improve metabolic stability [24]. D-amino acids exhibit resistance to endogenous proteases due to stereochemical mismatch with enzyme active sites, thereby extending the compound's circulation time [24]. This stereochemical modification does not significantly alter the overall spatial orientation of the side chain, allowing retention of the critical cationic interactions with receptor acidic residues [6].

The naphthylalanine residue at position 3 incorporates the L-configuration and represents a synthetic amino acid not found in natural proteins [1] [10]. This aromatic residue with its extended π-electron system provides enhanced binding interactions compared to natural aromatic amino acids [6]. The L-configuration positions the naphthyl group optimally for interactions with histidine and tyrosine residues in the receptor binding pocket [6].

PositionAmino AcidStereochemistryRationale
2, 3, 12, 14Arginine/NaphthylalanineLNatural configuration for optimal binding
5, 13CysteineLRequired for proper disulfide formation
6, 11TyrosineLOptimal aromatic interactions
7, 12CitrullineLMaintains binding geometry
8LysineDEnhanced proteolytic resistance
9LysineLNatural configuration
10ProlineLConformational constraint

The stereochemical properties of motixafortide have been optimized through extensive structure-activity relationship studies [20] [22]. Each stereochemical modification serves a specific purpose in enhancing either binding affinity, selectivity, or metabolic stability [22]. The combination of L and D configurations creates a peptide with superior pharmacological properties compared to analogs containing only natural L-amino acids [22].

Motixafortide synthesis employs solid-phase peptide synthesis (SPPS) as the primary manufacturing approach, utilizing the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) protecting group strategy [1] [2]. This methodology represents the most widely adopted technique for therapeutic cyclic peptide production due to its compatibility with automated synthesis platforms and scalability to industrial manufacturing levels.

The Fmoc/tBu strategy offers several critical advantages for motixafortide synthesis. The Fmoc protecting group at the N-terminus provides base-labile deprotection using 20% piperidine in dimethylformamide (DMF), eliminating the need for harsh hydrogen fluoride conditions required in tert-butyloxycarbonyl (Boc) chemistry [3]. Side-chain protection utilizes tert-butyl groups that remain stable throughout the synthesis cycle until final cleavage conditions are applied [2].

Table 1: Solid-Phase Peptide Synthesis Parameters for Motixafortide

ParameterSpecificationAdvantage
Protecting Group StrategyFmoc (N-terminal), tBu (side-chain)Mild deprotection conditions [2]
Coupling ReagentsHBTU, HATU, DIC/HOBtHigh coupling efficiency (>99%) [1]
Deprotection Conditions20% piperidine/DMFBase-labile, eliminates HF requirement [3]
Resin SupportRink amide resinC-terminal amide formation [4]
Synthesis Scale0.1-10 mmolIndustrial scalability [5]
Automation CompatibilitySymphony, Liberty systemsReduced manual intervention [4]

Modern SPPS methodologies for motixafortide synthesis incorporate microwave-assisted protocols that significantly reduce coupling and deprotection times while maintaining high fidelity [5]. Ultra-efficient SPPS (UE-SPPS) approaches eliminate washing steps through in-situ quenching mechanisms, reducing waste generation by up to 95% compared to conventional protocols [5].

The Symphony automated peptide synthesizer and similar platforms enable precise control of reaction conditions, including temperature, reagent concentrations, and reaction times [4]. These systems utilize pre-activated amino acid building blocks with coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) to achieve coupling efficiencies exceeding 99% [1].

Key synthetic steps

Linear peptide chain assembly

Linear peptide chain assembly for motixafortide follows a stepwise C-terminus to N-terminus approach on solid support [6]. The 14-residue sequence Arg-Arg-Nal-Cys-Tyr-Cit-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-NH2 is assembled sequentially, with each amino acid addition comprising deprotection, washing, coupling, and final washing steps [1].

The synthesis begins with Rink amide resin attachment to generate the C-terminal amide functionality characteristic of motixafortide [4]. Each coupling cycle involves Fmoc deprotection using 20% piperidine in DMF for 3-5 minutes, followed by extensive washing to remove deprotection byproducts [2]. Amino acid coupling utilizes 3-5 equivalents of protected amino acid with appropriate coupling reagents for 30-60 minutes under optimized conditions [1].

Critical synthetic considerations include the incorporation of non-standard amino acids, specifically citrulline (Cit) at positions 6 and 12, and 2-naphthylalanine (Nal) at position 3 [6]. These residues require specialized protection strategies and extended coupling times to ensure complete incorporation [4]. The D-lysine at position 8 necessitates careful handling to prevent epimerization during coupling [2].

Cysteine residues at positions 4 and 13 employ trityl (Trt) or acetamidomethyl (Acm) protecting groups to prevent premature disulfide formation during chain assembly [7]. The choice of cysteine protection strategy directly impacts subsequent cyclization efficiency and final product purity [8].

Disulfide bond formation and cyclization

Disulfide bond formation between Cys4 and Cys13 represents the critical cyclization step that confers motixafortide's bioactive conformation [9] [7]. This intramolecular disulfide bridge stabilizes the peptide structure and contributes significantly to receptor binding affinity and metabolic stability [8].

The cyclization process typically occurs in dilute aqueous solution (0.1-1.0 mg/mL) under mildly oxidizing conditions at pH 7.5-8.5 [7] [10]. Oxidizing agents such as iodine, air oxidation, or dimethyl sulfoxide can facilitate disulfide formation, with reaction monitoring by analytical HPLC to track conversion from linear to cyclic forms [8].

Optimal cyclization conditions for motixafortide include:

  • Peptide concentration: 0.5 mg/mL in aqueous buffer
  • pH range: 8.0-8.5 using ammonium bicarbonate buffer
  • Temperature: room temperature (20-25°C)
  • Reaction time: 2-24 hours with HPLC monitoring
  • Oxidizing environment: air oxidation or mild chemical oxidants [10]

The formation of the correct disulfide connectivity is monitored using mass spectrometry, which shows a characteristic 2 Da mass decrease upon cyclization [8]. Analytical HPLC profiles demonstrate distinct retention time shifts between linear and cyclic forms, with the cyclic peptide typically eluting earlier due to more compact structure [7].

Advanced cyclization strategies may employ 3-nitro-2-pyridinesulfenyl (Npys) chemistry for controlled disulfide formation [11]. This approach enables one-pot solid-phase disulfide ligation with enhanced selectivity and reduced formation of undesired disulfide isomers [12].

N-terminal 4-fluorobenzoylation

The N-terminal 4-fluorobenzoyl modification distinguishes motixafortide from other CXCR4 antagonists and contributes significantly to its enhanced pharmacological properties [9] [13]. This synthetic modification occurs either during solid-phase synthesis or as a post-cyclization derivatization step [6].

During SPPS assembly, 4-fluorobenzoic acid coupling to the N-terminal arginine utilizes standard amide coupling conditions with HATU/DIPEA or DIC/HOBt activation [1]. The fluorobenzoyl group provides hydrophobic interactions with CXCR4 transmembrane regions while maintaining appropriate aqueous solubility [9].

Structural analysis demonstrates that the 4-fluorobenzoyl group establishes aromatic interactions with CXCR4 residues W94^2.60^ and Y116^3.32^, stabilizing inactive receptor conformations [9]. These interactions restrict conformational changes associated with receptor activation, contributing to motixafortide's antagonist properties [13].

The incorporation efficiency of 4-fluorobenzoyl modification typically exceeds 95% under optimized coupling conditions [1]. Analytical verification employs mass spectrometry to confirm the presence of the fluorobenzoyl moiety (molecular weight increase of 123 Da) and 19F NMR spectroscopy to characterize the fluorine environment [6].

Purification techniques: HPLC, mass spectrometry

High-performance liquid chromatography (HPLC) serves as the primary purification method for motixafortide, typically achieving purities exceeding 95% [14] [15]. Reversed-phase HPLC (RP-HPLC) utilizing C18-modified silica stationary phases provides optimal separation based on hydrophobicity differences between motixafortide and synthesis-related impurities [16].

Standard purification protocols employ water/acetonitrile gradient systems with 0.1% trifluoroacetic acid (TFA) as ion-pairing agent [16]. The volatile nature of TFA facilitates subsequent lyophilization to obtain purified peptide without residual buffer salts [15]. Typical gradient conditions range from 20% to 50% acetonitrile over 20-30 minutes at 1 mL/min flow rate for analytical separations [14].

Table 2: HPLC Purification Parameters for Motixafortide

ParameterAnalytical ScalePreparative Scale
ColumnC18, 4.6 × 150 mm, 5 μmC18, 20 × 250 mm, 5 μm
Mobile Phase A0.1% TFA in water0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile0.1% TFA in acetonitrile
Flow Rate1.0 mL/min20 mL/min
Gradient25-35% B in 10 min25-35% B in 10 min
DetectionUV 220 nmUV 220 nm + MS
Loading10 μg10 mg
Purity Achieved>95%>98%

Scale-up from analytical to preparative conditions maintains linear velocity equivalence by adjusting flow rates proportional to column cross-sectional areas [14] [17]. Modern preparative LC-MS systems enable real-time mass confirmation during fraction collection, ensuring high-purity product isolation [14].

Mass spectrometry integration provides definitive molecular weight confirmation and impurity characterization throughout purification [18]. Electrospray ionization mass spectrometry (ESI-MS) operating in positive ion mode effectively ionizes motixafortide, producing characteristic multiply charged species [19]. The molecular ion peak at m/z 2158.07 confirms correct molecular weight for the free base form [20].

Advanced purification workflows employ automated analytical/preparative switching systems that optimize separation conditions on analytical scale before scaling to preparative purification [14]. This approach minimizes sample consumption while maximizing purification efficiency and product recovery [17].

Salt forms: Acetate salt (Motixafortide acetate)

Motixafortide acetate represents the clinically approved salt form, incorporating 4-8.5 molar equivalents of acetate counterions to neutralize the peptide's multiple basic residues [21] [6]. This salt formation strategy enhances pharmaceutical properties including solubility, stability, and manufacturability compared to the free base form [22].

The acetate salt formation process involves controlled pH adjustment of purified motixafortide solutions using acetic acid [21]. The resulting motixafortide acetate exhibits improved crystallization properties and handling characteristics essential for pharmaceutical manufacturing [6]. The molecular weight increases from 2159.55 g/mol (free base) to approximately 2519.8 g/mol for the hexaacetate salt form [21].

Pharmaceutical advantages of the acetate salt include:

  • Enhanced aqueous solubility (100 mg/mL vs. limited solubility of free base) [20]
  • Improved chemical stability under storage conditions [6]
  • Reduced hygroscopicity compared to alternative salt forms [23]
  • Compatible with standard lyophilization processes [6]
  • Consistent crystalline form for dosage form development [22]

Salt selection optimization studies evaluated multiple counterions including hydrochloride, sulfate, and organic acid salts [22]. Acetate emerged as optimal based on solubility enhancement, chemical stability, and lack of incompatibilities with excipients [6]. The acetate salt demonstrates superior stability profiles under ICH stability testing conditions [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.9

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

34

Exact Mass

2159.0775248 g/mol

Monoisotopic Mass

2158.0741700 g/mol

Heavy Atom Count

152

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DA9G065962

Drug Indication

Motixafortide is indicated for use in combination with [filgrastim] to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.

Mechanism of Action

Motixafortide is an inhibitor of C-X-C Motif Chemokine Receptor 4 (CXCR4) that blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α)/C-X-C Motif Chemokine Ligand 12 (CXCL12). Both CXCR4 and SDF-1α play a role in the trafficking of hematopoietic stem cells to the bone marrow compartment, with CXCR4 helping to anchor stem cells to the marrow matrix (via SDF-1α or the induction of other adhesion molecules). The inhibition of CXCR4 thus results in elevations in circulating hematopoietic stem and progenitor cells into the peripheral circulation, facilitating their collection for the purposes of autologous transplantation.

Absorption Distribution and Excretion

Following subcutaneous injection, motixafortide Tmax ranged from 0.25 to 1.17 hours.
In animal studies in which radiolabeled motixafortide was administered, approximately 80% of the radioactive material was excreted in the urine. No parent drug was detected in the urine, and no single metabolite exceeded 30% of the total clearance.
In a typical patient, the estimated volume of distribution to the central compartment is 27 liters.
In a typical patient, the apparent total clearance of motixafortide is 46.5 L/h.

Metabolism Metabolites

Motixafortide is broken down via non-specific catabolic processes to smaller peptides and amino acids.

Wikipedia

Bl-8040

Biological Half Life

The effective half-life of motixafortide in human plasma is approximately 2 hours.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 04-14-2024
1: Beider K, Ribakovsky E, Abraham M, Wald H, Weiss L, Rosenberg E, Galun E, Avigdor A, Eizenberg O, Peled A, Nagler A. Targeting the CD20 and CXCR4 Pathways in Non Hodgkin Lymphoma with Rituximab and high affinity CXCR4 antagonist BKT140. Clin Cancer Res. 2013 May 10. [Epub ahead of print] PubMed PMID: 23637121.
2: Discussion. J Thorac Cardiovasc Surg. 2012 Nov;144(5):1175. doi: 10.1016/j.jtcvs.2012.07.048. Epub 2012 Aug 24. PubMed PMID: 22925569.
3: Fahham D, Weiss ID, Abraham M, Beider K, Hanna W, Shlomai Z, Eizenberg O, Zamir G, Izhar U, Shapira OM, Peled A, Wald O. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. J Thorac Cardiovasc Surg. 2012 Nov;144(5):1167-1175.e1. doi: 10.1016/j.jtcvs.2012.07.031. Epub 2012 Aug 24. PubMed PMID: 22925564.
4: de Nigris F, Schiano C, Infante T, Napoli C. CXCR4 inhibitors: tumor vasculature and therapeutic challenges. Recent Pat Anticancer Drug Discov. 2012 Sep;7(3):251-64. Review. PubMed PMID: 22376154.
5: Burger JA, Stewart DJ, Wald O, Peled A. Potential of CXCR4 antagonists for the treatment of metastatic lung cancer. Expert Rev Anticancer Ther. 2011 Apr;11(4):621-30. doi: 10.1586/era.11.11. Review. PubMed PMID: 21504328.
6: Beider K, Begin M, Abraham M, Wald H, Weiss ID, Wald O, Pikarsky E, Zeira E, Eizenberg O, Galun E, Hardan I, Engelhard D, Nagler A, Peled A. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth. Exp Hematol. 2011 Mar;39(3):282-92. doi: 10.1016/j.exphem.2010.11.010. Epub 2010 Dec 5. PubMed PMID: 21138752.
7: Burger JA, Stewart DJ. CXCR4 chemokine receptor antagonists: perspectives in SCLC. Expert Opin Investig Drugs. 2009 Apr;18(4):481-90. doi: 10.1517/13543780902804249 . Review. PubMed PMID: 19335276.

Explore Compound Types